1-(3,5-Dichlorophenyl)-3-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichlorophenyl)-N’-(2-pyrazinyl)urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both dichlorophenyl and pyrazinyl groups in the molecule suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N’-(2-pyrazinyl)urea typically involves the reaction of 3,5-dichloroaniline with 2-pyrazinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is often heated to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of N-(3,5-dichlorophenyl)-N’-(2-pyrazinyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-N’-(2-pyrazinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N’-(2-pyrazinyl)urea involves its interaction with specific molecular targets. The dichlorophenyl and pyrazinyl groups may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-N’-(2-pyridyl)urea: Similar structure but with a pyridyl group instead of a pyrazinyl group.
N-(3,5-Dichlorophenyl)-N’-(2-thiazolyl)urea: Contains a thiazolyl group, offering different chemical and biological properties.
Uniqueness
N-(3,5-Dichlorophenyl)-N’-(2-pyrazinyl)urea is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties. This uniqueness may result in specific interactions with biological targets and different reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8Cl2N4O |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-7-3-8(13)5-9(4-7)16-11(18)17-10-6-14-1-2-15-10/h1-6H,(H2,15,16,17,18) |
InChI Key |
XAUOSOQLCPSEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.